molecular formula C11H12O B12533551 Benzaldehyde, 2-(1-methylenepropyl)- CAS No. 682748-22-7

Benzaldehyde, 2-(1-methylenepropyl)-

Cat. No.: B12533551
CAS No.: 682748-22-7
M. Wt: 160.21 g/mol
InChI Key: KQCUVBPNCZFQLY-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(1-methylenepropyl)- is an organic compound with a unique structure that includes a benzene ring substituted with a formyl group and a 1-methylenepropyl group. This compound is part of the aromatic aldehyde family and is known for its distinctive properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-(1-methylenepropyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with an appropriate alkylating agent under controlled conditions. For instance, the use of a stable aluminum hemiaminal as a tetrahedral intermediate can facilitate the cross-coupling with organometallic reagents, leading to the formation of substituted benzaldehydes .

Industrial Production Methods

Industrial production of Benzaldehyde, 2-(1-methylenepropyl)- often involves the oxidation of toluene derivatives in the presence of catalysts. The process typically requires precise control of temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-(1-methylenepropyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction converts the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzaldehydes depending on the reagents used.

Scientific Research Applications

Benzaldehyde, 2-(1-methylenepropyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(1-methylenepropyl)- involves its interaction with cellular components. It can disrupt cellular antioxidation systems, leading to oxidative stress and inhibition of microbial growth. This compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The simplest aromatic aldehyde with a benzene ring and a formyl group.

    Benzyl alcohol: A primary alcohol derived from the reduction of benzaldehyde.

    Benzoic acid: A carboxylic acid formed from the oxidation of benzaldehyde.

Uniqueness

Benzaldehyde, 2-(1-methylenepropyl)- is unique due to the presence of the 1-methylenepropyl group, which imparts distinct chemical and physical properties. This structural variation allows for different reactivity and applications compared to its simpler counterparts .

Properties

CAS No.

682748-22-7

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-but-1-en-2-ylbenzaldehyde

InChI

InChI=1S/C11H12O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-8H,2-3H2,1H3

InChI Key

KQCUVBPNCZFQLY-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C1=CC=CC=C1C=O

Origin of Product

United States

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